3-Ethoxythiophenol

Description

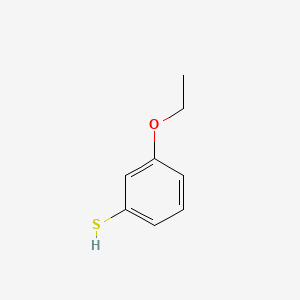

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxybenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-2-9-7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTJMJGJLVSKSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371298 | |

| Record name | 3-Ethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86704-82-7 | |

| Record name | 3-Ethoxythiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethoxybenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of 3-Ethoxythiophenol in Modern Synthesis

An In-Depth Technical Guide to 3-Ethoxythiophenol: Structure, Properties, and Applications

This compound (CAS No: 86704-82-7) is an aromatic organosulfur compound that serves as a versatile intermediate in synthetic organic chemistry.[1] While not as commonly cited as its methoxy analogue, its unique combination of a nucleophilic thiol group and an electron-donating ethoxy substituent makes it a valuable building block. The strategic placement of the ethoxy group at the meta-position influences the reactivity of both the thiol and the aromatic ring, offering distinct advantages in the synthesis of complex molecules.

This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core chemical properties, synthesis, reactivity, and applications of this compound. We will explore its characterization by modern spectroscopic techniques and outline critical safety protocols for its handling, providing a holistic view grounded in established chemical principles.

Chemical Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with a thiol (-SH) group and an ethoxy (-OCH₂CH₃) group at positions 1 and 3, respectively. The ethoxy group acts as a moderate electron-donating group through resonance, influencing the electron density of the aromatic ring. The thiol group imparts the characteristic nucleophilicity and mild acidity associated with thiophenols.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and process development.

| Property | Value | Source(s) |

| CAS Number | 86704-82-7 | [1] |

| Molecular Formula | C₈H₁₀OS | [2] |

| Molecular Weight | 154.23 g/mol | Calculated |

| Appearance | Colorless liquid | [1] |

| Odor | Stench | [1] |

| Boiling Point | 238 - 239 °C | [1] |

| Density | 1.096 g/cm³ at 25 °C | [1] |

| Flash Point | 110 °C (closed cup) | [1] |

| Solubility | Insoluble in water; Soluble in organic solvents like methanol, benzene, toluene, and dichloromethane. | [3][4] |

Synthesis and Reactivity

The synthesis of thiophenols can be achieved through several established methods.[5] One of the most reliable approaches for a substituted thiophenol like this compound is the reduction of the corresponding benzenesulfonyl chloride. This method avoids the often harsh conditions or side reactions associated with other pathways, such as the xanthate method.[5]

References

- 1. 3-ETHOXY THIOPHENOL - Safety Data Sheet [chemicalbook.com]

- 2. Welcome to Karvy Therapeutics Pvt. Ltd. [karvyind.com]

- 3. 3-Methoxythiophenol CAS 15570-12-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-Methoxybenzenethiol | 15570-12-4 [chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Ethoxythiophenol for Advanced Research

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of 3-Ethoxythiophenol. The document provides foundational chemical data, practical experimental insights, and safety protocols, structured to facilitate both strategic planning and laboratory execution.

Core Chemical Identification

This compound is an aromatic thiol compound characterized by an ethoxy group at the meta-position relative to the thiol functional group. This substitution pattern imparts specific electronic and steric properties that are of interest in synthetic and medicinal chemistry.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number:

-

CAS Number : 86704-82-7 [1]

Accurate identification is the cornerstone of chemical research, ensuring reproducibility and safety. The CAS number uniquely identifies this compound, distinguishing it from isomers and related compounds such as its more common analog, 3-Methoxythiophenol (CAS: 15570-12-4).[2][3][4][5][6][7][8][9]

Key Physicochemical & Structural Data

A summary of the essential properties of this compound is provided below. These parameters are critical for designing reaction conditions, purification strategies, and appropriate storage solutions.

| Property | Value | Source |

| Molecular Formula | C₈H₁₀OS | Calculated |

| Molecular Weight | 154.23 g/mol | Calculated |

| Appearance | Colorless liquid | [1] |

| Odor | Stench | [1] |

| Boiling Point | 238 - 239 °C | [1] |

| Density | 1.096 g/cm³ at 25 °C | [1] |

| Flash Point | 110 °C (closed cup) | [1] |

Synthesis, Mechanism, and Workflow

While numerous methods exist for the synthesis of aryl thiols, a robust and increasingly common approach involves the copper-catalyzed C-S cross-coupling of an aryl halide with a sulfur source.[10] This methodology is valued for its functional group tolerance and generally high yields.

Proposed Synthetic Pathway

A plausible and efficient route to this compound starts from 3-ethoxy-iodobenzene. The causality behind this choice is the high reactivity of aryl iodides in copper-catalyzed coupling reactions compared to bromides or chlorides. Sodium sulfide nonahydrate serves as an inexpensive and effective sulfur source.[10][11]

The reaction is catalyzed by copper powder, with a ligand such as 1,2-ethanedithiol facilitating the catalytic cycle.[10][11] The ligand helps to stabilize the copper catalyst and promote the reductive elimination step that forms the C-S bond.

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating steps for reaction, workup, and purification to yield a well-characterized final product.

-

Vessel Preparation : To a 50 mL Schlenk tube equipped with a magnetic stir bar, add 3-ethoxy-iodobenzene (1.0 mmol, 248 mg), copper powder (0.1 mmol, 6.4 mg), and sodium sulfide nonahydrate (Na₂S·9H₂O, 3.0 mmol, 720 mg).[11]

-

Solvent and Ligand Addition : Add dimethyl sulfoxide (DMSO, 2 mL).[11]

-

Inert Atmosphere : Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical as thiols and the copper catalyst can be sensitive to oxidation.

-

Ligand Injection : Using a syringe, add 1,2-ethanedithiol (0.1 mmol, 8.4 µL).[11]

-

Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir for 20 hours.[11] The extended reaction time ensures maximum conversion of the aryl iodide.

-

Cooling and Quenching : After 20 hours, remove the tube from the oil bath and allow it to cool to room temperature.

-

Aqueous Workup : Dilute the reaction mixture with 5% aqueous HCl (15 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The acidic quench protonates the thiolate intermediate to form the desired thiol.

-

Washing : Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). This removes residual DMSO and inorganic salts.

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification and Validation : Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[11] The purity of the collected fractions should be validated by TLC and GC-MS to confirm the identity and purity of the this compound product.

Applications in Drug Discovery and Materials Science

While specific research citing this compound is limited, its structural motifs—the aromatic thiol and the ethoxy group—are highly relevant in modern drug development.[12]

-

Thiol as a Pharmacophore : The thiol (-SH) group is a potent hydrogen bond donor and can act as a nucleophile. It is particularly known for its ability to coordinate with metal ions in metalloenzymes, making it a key feature in the design of enzyme inhibitors.

-

Modulation of Physicochemical Properties : The ethoxy group (-OCH₂CH₃) increases the lipophilicity of the molecule compared to a methoxy or hydroxyl group. In drug design, tuning lipophilicity is a fundamental strategy for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is crucial for bioavailability and efficacy.[13]

-

Synthetic Building Block : As a functionalized thiol, this compound is an excellent starting material for synthesizing more complex molecules. It can readily undergo reactions such as S-alkylation, S-arylation, and oxidation to disulfides, providing access to a diverse range of chemical entities for screening libraries.[14][15]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The information below is synthesized from its Safety Data Sheet (SDS).[1]

Hazard Identification and First Aid

-

Hazards : The compound is associated with skin, eye, and respiratory irritation.[2][16][17] Like most thiophenols, it has a strong, unpleasant odor.

-

First Aid (Eyes) : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][18]

-

First Aid (Skin/Inhalation) : Move the person to fresh air. Wash skin thoroughly with soap and water.[17][18] If irritation persists or breathing is difficult, seek medical attention.

-

First Aid (Ingestion) : Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[2][16]

Personal Protective Equipment (PPE) and Handling

The following workflow ensures a safe laboratory environment when handling this chemical.

Caption: Mandatory safety workflow for handling this compound.

Storage and Disposal

-

Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed until use.[1][3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

-

Disposal : Dispose of the substance and its container as hazardous waste. Do not allow the product to enter drains.[1] All disposal must be in accordance with local, state, and federal regulations.

References

- 1. 3-ETHOXY THIOPHENOL - Safety Data Sheet [chemicalbook.com]

- 2. synquestlabs.com [synquestlabs.com]

- 3. 3-Methoxythiophenol CAS 15570-12-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 3-甲氧基苯硫酚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 3-Methoxythiophenol 98 15570-12-4 [sigmaaldrich.com]

- 6. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 7. 3-methoxy Thiophenol Cas No: 15570-12-4 at Best Price in Rajkot | Parmax Pharma Limited [tradeindia.com]

- 8. chemscene.com [chemscene.com]

- 9. 3-Methoxybenzenethiol | 15570-12-4 [chemicalbook.com]

- 10. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 11. 3-Methoxybenzenethiol synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design [mdpi.com]

- 15. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

Authored by: A Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 3-Ethoxythiophenol

Abstract

This compound is a substituted aromatic thiol of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structural motif, featuring a nucleophilic thiol group and an electron-donating ethoxy substituent, makes it a versatile building block in organic synthesis. The selection of an appropriate synthetic pathway is critical for achieving optimal yield, purity, and scalability, while also considering economic and environmental factors. This guide provides a comprehensive technical overview of the principal synthetic strategies for preparing this compound. We will delve into four major pathways: the Newman-Kwart rearrangement starting from 3-ethoxyphenol, the reduction of 3-ethoxybenzenesulfonyl chloride, the transformation of 3-ethoxyaniline via a diazonium intermediate, and the direct C-S coupling from 3-ethoxyhalobenzenes. Each section will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the strategic advantages and limitations, thereby equipping researchers and process chemists with the knowledge to make informed decisions for their specific applications.

Synthesis via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement (NKR) is a powerful and widely utilized method for converting phenols into the corresponding thiophenols.[1][2] This thermal, intramolecular rearrangement involves the migration of an aryl group from an oxygen atom to a sulfur atom within a thiocarbamate intermediate.[1][2] The overall transformation is a three-step process: formation of an O-aryl thiocarbamate, the key rearrangement step, and subsequent hydrolysis to yield the target thiophenol.[1]

Mechanistic Rationale and Causality

The driving force for the NKR is the thermodynamic stability gained by converting a carbon-sulfur double bond (C=S) in the O-aryl thiocarbamate into a more stable carbon-oxygen double bond (C=O) in the S-aryl thiocarbamate product (ΔH ≈ -13 kcal mol⁻¹)[2]. The reaction is believed to proceed through a concerted, four-membered cyclic transition state.[1]

Traditionally, the rearrangement requires high temperatures (200-300 °C), which can sometimes lead to decomposition.[1][3] However, modern advancements have introduced palladium-catalyzed and photoredox-catalyzed versions that proceed under much milder conditions, expanding the reaction's functional group tolerance.[1][3][4] For the synthesis of this compound, the starting material, 3-ethoxyphenol, is readily available. The initial step involves its deprotonation followed by reaction with an N,N-dialkylthiocarbamoyl chloride, typically N,N-dimethylthiocarbamoyl chloride, to form the O-(3-ethoxyphenyl) dimethylthiocarbamate intermediate.

Experimental Protocol: Thermal Newman-Kwart Rearrangement

Step 1: Synthesis of O-(3-Ethoxyphenyl) dimethylthiocarbamate

-

To a stirred solution of 3-ethoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

-

Cool the resulting sodium phenoxide solution back to 0 °C.

-

Add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq) in the same solvent dropwise, ensuring the temperature does not exceed 10 °C.[5]

-

After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours or until TLC analysis indicates complete consumption of the starting phenol.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure O-aryl thiocarbamate.

Step 2: Rearrangement to S-(3-Ethoxyphenyl) dimethylthiocarbamate

-

Place the purified O-(3-Ethoxyphenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions, equipped with a condenser and an inert atmosphere inlet.

-

Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 220-250 °C.[1]

-

Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature. The crude S-aryl thiocarbamate can often be used directly in the next step after solidification and washing with a non-polar solvent like hexane.

Step 3: Hydrolysis to this compound

-

To the crude S-(3-Ethoxyphenyl) dimethylthiocarbamate, add a solution of NaOH or KOH (5-10 eq) in a mixture of water and a co-solvent like methanol or ethanol.

-

Heat the mixture to reflux and maintain for 4-8 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature and dilute with water.

-

Wash the aqueous solution with a non-polar solvent (e.g., diethyl ether or toluene) to remove any non-acidic impurities.

-

Carefully acidify the aqueous layer with cold, concentrated HCl or H₂SO₄ to pH 1-2, which will precipitate the thiophenol or cause it to separate as an oil.

-

Extract the this compound with ethyl acetate or dichloromethane (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product. Further purification can be achieved by vacuum distillation.

Visualization of the Newman-Kwart Rearrangement Pathway

References

- 1. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 2. Newman-Kwart Rearrangement [organic-chemistry.org]

- 3. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to 3-Ethoxythiophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Ethoxythiophenol, a key building block in organic synthesis with significant potential in materials science and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes its fundamental properties, handling protocols, and applications, grounded in authoritative sources.

Core Molecular and Physical Properties

This compound, identified by the CAS Number 86704-82-7, is an aromatic thiol compound. Its core identity is defined by its molecular formula and weight, which are fundamental for all stoichiometric and analytical considerations.[1][2][3][][5]

Table 1: Core Identifiers and Molecular Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀OS | [1][3][][5] |

| Molecular Weight | 154.23 g/mol | [2][3][5][6] |

| Linear Formula | C₂H₅OC₆H₄SH | [2] |

| CAS Number | 86704-82-7 | [1][2][3][7] |

| Synonyms | 3-Ethoxybenzenethiol, Benzenethiol, 3-ethoxy- | [1][7] |

The physical characteristics of a compound are critical for its application in experimental settings, dictating everything from reaction conditions to storage requirements. This compound is a colorless to pale yellow liquid characterized by a strong, unpleasant stench typical of thiol compounds.[7][8]

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [7][8] |

| Odor | Stench | [7] |

| Density | 1.096 g/cm³ at 25 °C | [7] |

| Boiling Point | 238 - 239 °C | [2][7] |

| Flash Point | 110 °C (closed cup) | [2][7] |

| Refractive Index | n20/D 1.5706 | [2] |

Safety, Handling, and Storage

Due to its hazardous nature, the proper handling and storage of this compound are paramount to ensure laboratory safety. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]

Hazard Identification and Precautionary Measures

-

Hazard Classifications : Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3 - Respiratory system).[2]

-

Signal Word : Warning.[2]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

The necessary workflow for handling this chemical involves a sequence of preventative measures to minimize exposure and risk.

Caption: Recommended workflow for safely handling this compound.

First Aid and Emergency Procedures

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

-

Skin Contact : Wash with plenty of soap and water.[2]

-

Inhalation : Move person into fresh air and keep comfortable for breathing.

-

Ingestion : Do not induce vomiting. Rinse mouth.

Synthesis and Characterization

While specific, detailed protocols for the synthesis of this compound are not widely published in top-tier journals, its availability from various chemical suppliers indicates that established manufacturing processes exist.[9][10] The general synthesis of substituted thiophenols often involves the reduction of corresponding sulfonyl chlorides or the reaction of aryl halides with a sulfur source.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques. An Attenuated Total Reflectance Infrared (ATR-IR) spectrum is available and provides key information about its functional groups.[11]

Table 3: Key Spectroscopic Data for this compound

| Technique | Data Source | Key Features (Expected) |

| ATR-IR | SpectraBase[11] | - S-H stretch (thiol) ~2550 cm⁻¹- C-O-C stretch (ether) ~1250-1000 cm⁻¹- Aromatic C-H and C=C stretches |

| ¹H NMR | Predicted | - Aromatic protons (m, ~6.7-7.2 ppm)- O-CH₂ quartet (~4.0 ppm)- S-H singlet (~3.4 ppm)- CH₃ triplet (~1.4 ppm) |

| ¹³C NMR | Predicted | - Aromatic carbons (~110-160 ppm)- O-CH₂ carbon (~63 ppm)- CH₃ carbon (~15 ppm) |

| Mass Spec | Predicted | Molecular Ion (M⁺) at m/z = 154.05 |

The logical flow for synthesizing and verifying a compound like this compound is a multi-step process that ensures the final product meets the required specifications for research and development.

Caption: General workflow for synthesis and quality control.

Applications in Research and Development

This compound serves as a valuable intermediate and building block in several areas, most notably in materials science and as a potential scaffold in medicinal chemistry.

Materials Science

A primary application of this compound is in the functionalization of gold nanoparticles. The thiol group has a strong affinity for gold surfaces, allowing for the creation of self-assembled monolayers. These modified nanoparticles are utilized in the development of advanced sensor technologies:

-

Chemiresistor Sensors : For the detection and quantification of volatile organic compounds like benzene, toluene, and xylene in water samples.[2]

-

Flexible and Tunable Sensors : Monolayer-capped nanoparticles (MCNPs) based on this compound are being explored for applications in electronic skin (e-skin) devices due to their unique sensory properties.[2]

Organic Synthesis and Drug Discovery

In the pharmaceutical and agrochemical industries, this compound is employed as a starting material or intermediate.[9] Its bifunctional nature—possessing both a nucleophilic thiol and an ether linkage on an aromatic ring—allows for diverse chemical modifications. This makes it a useful component for constructing more complex molecules with potential biological activity. While specific drug molecules derived directly from this compound are not prominently cited, its structural motif is relevant in the broader context of developing novel therapeutic agents. The thiol group can be used to link to other molecules or to interact with biological targets.

Conclusion

This compound is a specialized chemical with well-defined physical and hazardous properties. Its primary utility lies in the field of materials science for the creation of sophisticated nanoparticle-based sensors. Furthermore, its role as an intermediate in organic synthesis provides a foundation for its use in the development of new pharmaceuticals and agrochemicals. Adherence to strict safety protocols is essential when working with this compound. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting.

References

- 1. China 3-Ethoxy thiophenol - Zhejiang Yangfan New Materials Co., Ltd. [sunsirs.com]

- 2. This compound 97 86704-82-7 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 5. ivychem.com [ivychem.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. 3-ETHOXY THIOPHENOL - Safety Data Sheet [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Page loading... [guidechem.com]

- 10. PRODUCT LIST - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxythiophenol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Ethoxythiophenol (CAS No. 66334-11-2), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this compound. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an essential reference for the unambiguous identification and characterization of this compound.

Introduction

This compound is an organosulfur compound featuring an ethoxy group and a thiol group attached to a benzene ring at the meta position. The precise characterization of its molecular structure is paramount for its application in research and development, ensuring reproducibility and the integrity of subsequent reactions. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive and highly detailed fingerprint of the molecule. This guide will explore the ¹H NMR, ¹³C NMR, IR, and Mass Spec data, explaining not only the results but also the underlying principles and experimental considerations that lead to reliable and reproducible data.

Molecular Structure and Analysis Workflow

The structural integrity of this compound is confirmed by a synergistic approach, utilizing multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

The first step in spectral interpretation is a clear understanding of the molecule's topology. The diagram below illustrates the structure of this compound with numbering conventions used for NMR assignments.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.

-

Parameters: Utilize a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds to ensure quantitative integration.

Data and Interpretation:

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~7.20 | t, J ≈ 7.8 Hz | 1H | Ar-H5 |

| b | ~6.90 | m | 2H | Ar-H2, Ar-H6 |

| c | ~6.75 | m | 1H | Ar-H4 |

| d | ~4.05 | q, J ≈ 7.0 Hz | 2H | -O-CH₂-CH₃ |

| e | ~3.40 | s | 1H | -SH |

| f | ~1.40 | t, J ≈ 7.0 Hz | 3H | -O-CH₂-CH₃ |

-

Aromatic Region (δ 6.7-7.2): The aromatic protons appear as a complex set of multiplets. The proton at position 5 (H5) is expected to be a triplet due to coupling with two adjacent protons. The other aromatic protons (H2, H4, H6) will show more complex splitting patterns due to their differing relationships (ortho and meta coupling).

-

Thiol Proton (δ ~3.40): The thiol (-SH) proton typically appears as a broad singlet. Its chemical shift can be variable and is concentration-dependent.

-

Ethoxy Group (δ 4.05 and 1.40): The ethoxy group gives a characteristic quartet-triplet pattern. The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom, appearing as a quartet around 4.05 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.40 ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments in the molecule.

Experimental Protocol:

-

Sample and Solvent: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. Proton decoupling is essential to simplify the spectrum, resulting in a single sharp peak for each unique carbon atom.

-

Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

Data and Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~159.0 | C3 (-O) | Aromatic carbon directly attached to the highly electronegative oxygen. |

| ~139.0 | C1 (-S) | Aromatic carbon attached to sulfur, deshielded relative to other C-H carbons. |

| ~129.8 | C5 | Aromatic C-H. |

| ~119.0 | C6 | Aromatic C-H. |

| ~114.5 | C2 | Aromatic C-H. |

| ~113.0 | C4 | Aromatic C-H. |

| ~63.5 | -O-CH₂- | Methylene carbon, deshielded by the oxygen atom. |

| ~14.8 | -CH₃ | Methyl carbon, the most upfield signal. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

-

Technique: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples. It requires minimal sample preparation and is highly reproducible.

-

Sample Application: A single drop of this compound is placed directly onto the ATR crystal (typically diamond or germanium).

-

Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Data and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | C-H stretch | Aromatic C-H |

| ~2980, ~2870 | C-H stretch | Aliphatic (ethoxy) C-H |

| ~2550 | S-H stretch | Thiol (-SH) |

| ~1580, ~1480 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Aryl-Alkyl Ether |

| ~1040 | C-O stretch | Aryl-Alkyl Ether |

-

Key Diagnostic Peaks: The most characteristic peaks for this compound are the weak S-H stretch around 2550 cm⁻¹ and the strong C-O stretching bands of the aryl-alkyl ether around 1250 cm⁻¹ and 1040 cm⁻¹. The presence of both confirms the key functional groups.[1] The aromatic C=C stretching peaks confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol:

-

Technique: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.

-

Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Analysis: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

Data and Interpretation:

The mass spectrum of this compound (Molecular Weight: 154.23 g/mol ) would be expected to show the following key peaks:

| m/z | Ion | Interpretation |

| 154 | [M]⁺ | Molecular Ion |

| 125 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 97 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |

-

Molecular Ion Peak: A strong peak at m/z = 154 confirms the molecular weight of the compound.[2]

-

Fragmentation: The fragmentation pattern provides corroborating structural evidence. The loss of an ethyl radical (29 Da) to give a peak at m/z 125 is a highly probable fragmentation pathway, resulting from the cleavage of the C-O bond in the ethoxy group.

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. IR spectroscopy provides definitive evidence for the presence of the key thiol and ether functional groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. This integrated spectroscopic approach ensures the identity and purity of the material, a critical requirement for its use in research and development.

References

Physical properties of 3-Ethoxythiophenol (boiling point, density)

An In-depth Technical Guide to the Physical Properties of 3-Ethoxythiophenol

Introduction

This compound is an organosulfur compound that presents as a colorless liquid with a characteristic stench.[1] As a derivative of thiophenol, it is of interest to researchers and professionals in drug development and chemical synthesis due to the versatile reactivity of its thiol group. A thorough understanding of its physical properties, such as boiling point and density, is fundamental for its safe handling, application in synthetic protocols, and for the design of processes in which it is a component. This guide provides a detailed overview of these key physical characteristics and outlines the experimental procedures for their determination.

Core Physical Properties

The boiling point and density are critical physical constants that provide insight into the intermolecular forces and the purity of a substance. For this compound, these properties are essential for purification processes like distillation and for calculating mass-to-volume relationships in reaction setups.

Data Summary

The experimentally determined physical properties of this compound are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 238 - 239 °C | Standard atmospheric pressure |

| Density | 1.096 g/cm³ | at 25 °C |

Data sourced from the Safety Data Sheet for this compound.[1]

Experimental Determination of Physical Properties

Accurate measurement of boiling point and density is crucial for the verification of a substance's identity and purity. The following sections detail the methodologies for these determinations, grounded in established laboratory practices.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] Distillation is a common method for both purifying liquids and determining their boiling points.[3]

-

Apparatus Setup : Assemble a simple distillation apparatus in a fume hood due to the compound's stench and potential hazards.[1][4] This includes a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is dry.

-

Sample Preparation : Place approximately 10-15 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it passes into the condenser.

-

Heating : Gently heat the flask. As the liquid boils, the vapor will rise and condense in the condenser.

-

Data Collection : Record the temperature at which a steady stream of distillate is collected. This stable temperature is the boiling point of the liquid.[4]

-

Safety Precautions : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Handle the compound in a well-ventilated area.[1]

Density Determination

Density is a measure of mass per unit volume and is a characteristic property of a substance. A straightforward and accurate method for determining the density of a liquid is by measuring the mass of a known volume.[5]

-

Mass of Empty Container : Using an analytical balance, accurately measure the mass of a clean, dry volumetric flask or pycnometer.

-

Volume of Liquid : Carefully fill the container to the calibration mark with this compound. Ensure the liquid level is read at the bottom of the meniscus.

-

Mass of Filled Container : Measure the mass of the container with the liquid.

-

Calculation : Calculate the density using the formula: Density = (Mass of Filled Container - Mass of Empty Container) / Volume of Liquid[5]

-

Temperature Control : Record the ambient temperature as density is temperature-dependent. For high accuracy, perform the measurement in a temperature-controlled water bath.

-

Repeatability : Repeat the measurement at least three times and calculate the average to ensure precision and accuracy.[5][6]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

Caption: Experimental workflows for boiling point and density determination.

Conclusion

The physical properties of this compound, namely its boiling point of 238-239 °C and density of 1.096 g/cm³ at 25 °C, are foundational data for its use in research and development.[1] The experimental protocols outlined in this guide provide a framework for the accurate and safe determination of these properties. Adherence to these methodologies ensures the generation of reliable data, which is paramount for the successful application of this chemical compound in various scientific endeavors.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. vernier.com [vernier.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Solubility of 3-Ethoxythiophenol in Organic Solvents

Foreword: Navigating the Nuances of Solubility for Enhanced Drug Discovery

In the landscape of modern drug development and fine chemical synthesis, a profound understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of innovation and efficiency. Among these properties, solubility stands out as a critical parameter that dictates the feasibility of reaction engineering, the efficacy of purification strategies, and the ultimate bioavailability of a pharmaceutical agent. This guide is dedicated to an in-depth exploration of the solubility of 3-Ethoxythiophenol, a versatile aromatic thiol intermediate. While extensive quantitative data for this specific compound remains to be comprehensively published, this document, grounded in established chemical principles and data from analogous structures, aims to provide researchers, scientists, and drug development professionals with a robust framework for predicting and understanding its behavior in various organic solvents. By elucidating the interplay of intermolecular forces and molecular structure, we can confidently navigate solvent selection and optimize processes involving this valuable synthetic building block.

Physicochemical Profile of this compound: A Molecular Portrait

To comprehend the solubility of this compound, we must first dissect its molecular architecture and the inherent properties that arise from it.

Molecular Structure:

Caption: Molecular structure of this compound.

This compound (C₈H₁₀OS) is an aromatic compound characterized by a benzene ring substituted with a thiol (-SH) group and an ethoxy (-OCH₂CH₃) group at the meta position. This arrangement of functional groups dictates its polarity, hydrogen bonding capabilities, and overall solubility.

-

Hydrogen Bonding: The thiol group (-SH) in this compound can act as a weak hydrogen bond donor. The sulfur atom is less electronegative than oxygen, and the S-H bond is less polarized than an O-H bond, resulting in weaker hydrogen bonds compared to phenols or alcohols.[1][2] The oxygen atom of the ethoxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. This dual capability, albeit with a weak donor, allows for a range of intermolecular interactions.

-

Intermolecular Forces: The solubility of this compound is governed by a combination of intermolecular forces:

-

Van der Waals Forces (Dispersion Forces): The aromatic ring and the ethyl group contribute to significant dispersion forces, which are the primary interactions in nonpolar solvents.

-

Dipole-Dipole Interactions: The molecule's permanent dipole moment allows for electrostatic interactions with other polar molecules.

-

Hydrogen Bonding: As discussed, weak hydrogen bonding interactions are possible, influencing solubility in protic and other hydrogen-bond-accepting solvents.

-

Predicted Solubility Profile of this compound in Common Organic Solvents

Due to the limited availability of quantitative solubility data for this compound, the following table provides a predicted solubility profile based on the principle of "like dissolves like" and available data for the closely related compound, 3-methoxythiophenol. These predictions are intended to guide solvent selection for research and development purposes.

| Solvent Classification | Solvent | Predicted Solubility | Rationale for Prediction |

| Nonpolar | Hexane | Soluble | The nonpolar ethyl group and the aromatic ring of this compound will interact favorably with the nonpolar hexane molecules primarily through van der Waals forces. |

| Toluene | Very Soluble | The aromatic ring of toluene facilitates π-stacking interactions with the benzene ring of this compound, in addition to favorable van der Waals forces, leading to high solubility. | |

| Diethyl Ether | Soluble | Diethyl ether is a weakly polar solvent. The moderate polarity of this compound allows for favorable dipole-dipole interactions, and the ether's oxygen can act as a hydrogen bond acceptor for the thiol's proton. | |

| Polar Aprotic | Dichloromethane (DCM) | Very Soluble | DCM is a polar aprotic solvent that can effectively solvate this compound through dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Very Soluble | THF is a polar aprotic solvent with a cyclic ether structure. Its oxygen atom is an effective hydrogen bond acceptor for the thiol group, and its overall polarity is well-suited to dissolve this compound. | |

| Ethyl Acetate | Soluble | Ethyl acetate possesses a moderate polarity and a carbonyl group that can act as a hydrogen bond acceptor, leading to good solubility. | |

| Acetone | Soluble | Acetone is a polar aprotic solvent with a prominent carbonyl group that can accept a hydrogen bond from the thiol group, contributing to its solubility. | |

| Acetonitrile | Soluble | Acetonitrile is a polar aprotic solvent, and its polarity is sufficient to dissolve this compound through dipole-dipole interactions. | |

| Dimethylformamide (DMF) | Very Soluble | DMF is a highly polar aprotic solvent with a strong hydrogen bond accepting carbonyl group, making it an excellent solvent for moderately polar compounds like this compound. | |

| Dimethyl Sulfoxide (DMSO) | Very Soluble | DMSO is a highly polar aprotic solvent with a sulfoxide group that is a very strong hydrogen bond acceptor, ensuring high solubility. | |

| Polar Protic | Methanol | Very Soluble | Methanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. It can interact favorably with both the thiol and ethoxy groups of this compound. |

| Ethanol | Very Soluble | Similar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding with this compound, and its slightly larger alkyl chain has a favorable interaction with the ethoxy group. | |

| Isopropanol | Soluble | Isopropanol is a polar protic solvent that will dissolve this compound, although its bulkier structure might slightly reduce the solvation efficiency compared to methanol and ethanol. | |

| Water | Sparingly Soluble | While the ethoxy and thiol groups can engage in hydrogen bonding with water, the large, nonpolar aromatic ring and ethyl group significantly reduce its aqueous solubility. Thiophenols are generally less soluble in water than their phenol counterparts.[2] |

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The equilibrium shake-flask method is a robust and widely accepted technique for quantifying the solubility of a liquid in a solvent.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (of known purity)

-

Selected organic solvent (analytical grade)

-

Thermostatic shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination.

Step-by-Step Procedure

-

Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a precisely known volume of the chosen organic solvent. The presence of a separate phase of the solute is necessary to ensure saturation.

-

Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.1 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved droplets.

-

Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method. A calibration curve must be generated using standard solutions of this compound of known concentrations.

-

Calculation: Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Analysis of Solute-Solvent Interactions: A Spectroscopic Perspective

Spectroscopic techniques can provide valuable insights into the specific intermolecular interactions between this compound and the solvent molecules, thereby explaining the observed solubility trends.

-

Infrared (IR) Spectroscopy: Changes in the stretching frequency of the S-H bond (typically around 2550 cm⁻¹) upon dissolution in different solvents can indicate the extent of hydrogen bonding. A shift to a lower frequency (red shift) in a hydrogen-bond-accepting solvent compared to a nonpolar solvent like hexane would provide evidence of this interaction.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the thiol proton is highly sensitive to its electronic environment. In hydrogen-bond-accepting solvents, the thiol proton signal will typically shift downfield (to a higher ppm value) due to the deshielding effect of the hydrogen bond. This can be a powerful tool for ranking the hydrogen bond acceptor strength of different solvents towards this compound.

Conclusion: A Practical Framework for the Application of this compound

This technical guide has provided a comprehensive overview of the solubility of this compound in a range of common organic solvents. While quantitative experimental data is not extensively documented, a robust understanding of its solubility profile has been constructed based on its physicochemical properties and data from analogous compounds. The key takeaways for researchers and drug development professionals are:

-

This compound is a molecule of moderate polarity with both hydrogen bond donor (weak) and acceptor capabilities.

-

It is predicted to be highly soluble in a wide array of polar aprotic and polar protic organic solvents.

-

Its solubility in nonpolar solvents is expected to be good, driven by van der Waals interactions.

-

Aqueous solubility is predicted to be low due to the hydrophobic nature of the aromatic ring and ethyl group.

-

For applications demanding precise solubility values, the provided shake-flask experimental protocol offers a reliable method for their determination.

By leveraging the insights and methodologies presented in this guide, scientists can make informed decisions regarding solvent selection for the synthesis, purification, and formulation of this compound and its derivatives, thereby accelerating the pace of discovery and development.

References

An In-depth Technical Guide to 3-Ethoxythiophenol: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-ethoxythiophenol, a substituted aromatic thiol of significant interest in synthetic organic chemistry and drug development. While direct literature on the discovery and history of this compound is sparse, its structural similarity to other alkoxy-substituted thiophenols allows for a robust understanding of its synthesis, properties, and reactivity. This document will detail established synthetic routes applicable to its preparation, predict its physicochemical properties based on analogous compounds, and explore its potential applications as a versatile building block in medicinal chemistry and materials science. The protocols and mechanistic insights presented herein are designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Context

This compound (C₈H₁₀OS) is an organosulfur compound characterized by an ethoxy group and a thiol group attached to a benzene ring at the meta position. Aromatic thiols, or thiophenols, are a critical class of reagents in organic synthesis, primarily serving as potent nucleophiles and precursors to a wide array of sulfur-containing molecules. The presence of the ethoxy group at the 3-position modulates the electronic properties and reactivity of the thiol moiety, influencing its acidity, nucleophilicity, and susceptibility to oxidation.

While a singular "discovery" of this compound is not prominently documented, its existence and utility are predicated on the broader development of synthetic methodologies for aromatic thiols. The historical progression of this field has provided a toolbox of reactions that make compounds like this compound readily accessible for research and development. This guide will focus on the practical synthesis and application of this compound, drawing from established chemical principles and analogous transformations.

Synthesis of this compound

The synthesis of this compound can be approached through several well-established methods for introducing a thiol group onto an aromatic ring. The choice of a specific route often depends on the availability of starting materials, desired scale, and functional group tolerance. The following sections detail the most pertinent synthetic strategies.

Reduction of 3-Ethoxybenzenesulfonyl Chloride

A common and reliable method for the preparation of thiophenols is the reduction of the corresponding sulfonyl chloride.[1] This two-step process begins with the sulfonation of phenetole (ethoxybenzene), followed by chlorination to yield 3-ethoxybenzenesulfonyl chloride, which is then reduced to the target thiol.

Experimental Protocol:

Step 1: Synthesis of 3-Ethoxybenzenesulfonyl Chloride

-

To a stirred solution of phenetole in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid dropwise.

-

Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Reduction to this compound

-

In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a mixture of a strong acid, such as concentrated sulfuric acid, and a reducing agent, like zinc dust.[1]

-

Cool the mixture to 0 °C and slowly add the crude 3-ethoxybenzenesulfonyl chloride.

-

After the addition is complete, allow the reaction to proceed at or below 0 °C with vigorous stirring.[1]

-

The reaction is then carefully warmed, which may initiate a vigorous evolution of hydrogen gas.[1]

-

After the reaction subsides, heat the mixture to complete the reduction.

-

The product, this compound, is isolated by steam distillation.[1]

-

Separate the organic layer, dry with a suitable drying agent (e.g., calcium chloride), and purify by distillation under reduced pressure.

Causality of Experimental Choices: The use of a strong reducing agent like zinc in an acidic medium is crucial for the efficient conversion of the sulfonyl chloride to the thiol. The initial low temperature is necessary to control the exothermic reaction, while the subsequent heating ensures the completion of the reduction. Steam distillation is an effective method for isolating the volatile thiophenol from the inorganic salts and unreacted starting materials.

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement offers an alternative pathway, starting from the corresponding phenol, 3-ethoxyphenol. This method involves the conversion of the phenol to an O-aryl thiocarbamate, followed by a thermal rearrangement to the S-aryl thiocarbamate, and subsequent hydrolysis to the thiophenol.[2]

Experimental Protocol:

Step 1: Synthesis of O-(3-Ethoxyphenyl) dimethylthiocarbamate

-

Dissolve 3-ethoxyphenol in an aqueous solution of potassium hydroxide.

-

Cool the solution and add a solution of N,N-dimethylthiocarbamoyl chloride in a suitable solvent like tetrahydrofuran, keeping the temperature below 12 °C.[2]

-

Stir the reaction mixture and then make it alkaline with additional potassium hydroxide.[2]

-

Extract the product with an organic solvent (e.g., benzene), wash the combined organic layers, and dry over anhydrous magnesium sulfate.[2]

-

Remove the solvent under reduced pressure and recrystallize the crude product from methanol.[2]

Step 2: Thermal Rearrangement to S-(3-Ethoxyphenyl) dimethylthiocarbamate

-

Heat the O-(3-ethoxyphenyl) dimethylthiocarbamate in a flask under a nitrogen atmosphere at a high temperature (typically 270–275 °C).[2]

Step 3: Hydrolysis to this compound

-

After cooling, add a solution of potassium hydroxide in ethylene glycol and water to the flask.

-

Reflux the mixture for one hour to effect hydrolysis.[2]

-

Cool the reaction mixture and pour it onto ice.

-

Wash with an organic solvent (e.g., chloroform) to remove any non-acidic impurities.

-

Acidify the aqueous layer with concentrated hydrochloric acid and extract the desired this compound with an organic solvent.

-

Dry the combined organic extracts and purify the product by distillation.

Authoritative Grounding: The Newman-Kwart rearrangement is a well-documented and reliable method for converting phenols to thiophenols.[2] The mechanism involves an intramolecular nucleophilic attack of the sulfur atom on the aromatic ring, driven by the thermodynamic stability of the resulting thiocarbamate.

Diagram of the Newman-Kwart Rearrangement Workflow:

Caption: Workflow of the Newman-Kwart Rearrangement for this compound Synthesis.

Other Synthetic Approaches

Other methods for the synthesis of thiophenols that could be adapted for this compound include:

-

From Aryl Halides: Copper-catalyzed coupling of 3-ethoxy-iodobenzene with a sulfur source like sodium sulfide can yield the desired thiophenol.[3] This method is advantageous due to its tolerance of a wide range of functional groups.

-

From Diazonium Salts: The reaction of a diazonium salt derived from 3-ethoxyaniline with potassium ethyl xanthate, followed by hydrolysis, can also produce this compound. However, this method can be hazardous due to the potential for explosions if not performed under carefully controlled conditions.[1]

Physicochemical Properties

The physicochemical properties of this compound can be predicted with a high degree of confidence by comparison with its close analog, 3-methoxythiophenol.

| Property | Predicted Value for this compound | Reference Value for 3-Methoxythiophenol |

| Molecular Formula | C₈H₁₀OS | C₇H₈OS |

| Molecular Weight | 154.23 g/mol | 140.20 g/mol [2] |

| Appearance | Colorless to pale yellow liquid | Liquid[2] |

| Boiling Point | Expected to be slightly higher than 3-methoxythiophenol | 223-226 °C (lit.)[2] |

| Density | Expected to be slightly lower than 3-methoxythiophenol | 1.13 g/mL at 25 °C (lit.)[2] |

| Refractive Index | Expected to be similar to 3-methoxythiophenol | n20/D 1.587 (lit.)[2] |

| Solubility | Insoluble in water; soluble in organic solvents | Not miscible or difficult to mix in water. Soluble in methanol, benzene, hexane, toluene and dichloromethane.[4] |

Reactivity and Applications

This compound is expected to exhibit reactivity characteristic of aromatic thiols. The thiol group is nucleophilic and can participate in a variety of chemical transformations.

Nucleophilic Reactions

The thiolate anion, formed by deprotonation of the thiol with a base, is a strong nucleophile. It can undergo S-alkylation, S-acylation, and Michael additions. These reactions are fundamental in the construction of more complex molecules.

Diagram of Key Reactions of this compound:

Caption: Key reactions of this compound, highlighting its nucleophilic and redox chemistry.

Oxidation

The thiol group is susceptible to oxidation. Mild oxidizing agents will convert this compound to the corresponding disulfide, while stronger oxidizing agents can lead to the formation of the sulfonic acid.

Applications in Drug Development and Materials Science

Thiophenols are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The thioether linkage, readily formed from thiophenols, is a common structural motif in many biologically active molecules. The antioxidant properties of phenolic compounds are well-known, and the introduction of a thiol group can modulate this activity.

In materials science, thiols are widely used for their ability to bind to metal surfaces, making them useful in the development of self-assembled monolayers and functionalized nanoparticles. Polythiols are also used in the formulation of high-performance polymers and adhesives.

Conclusion

While the specific historical discovery of this compound may not be a singular, celebrated event, its chemical identity and utility are firmly established within the broader context of aromatic thiol chemistry. This guide has provided a comprehensive overview of its synthesis, predicted properties, and likely reactivity based on sound chemical principles and data from analogous compounds. The synthetic protocols and mechanistic discussions herein offer a solid foundation for researchers and professionals to confidently work with and explore the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to 3-Ethoxybenzenethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethoxybenzenethiol, a substituted aromatic thiol of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 3-methoxybenzenethiol, to infer its physicochemical properties, reactivity, and handling procedures. This document will cover the nomenclature, potential synthetic routes, and prospective applications in drug discovery, supported by established chemical principles and data from related compounds. A detailed, multi-step synthesis protocol, including the Newman-Kwart rearrangement, is presented as a viable pathway for its preparation from readily available starting materials.

Nomenclature and Chemical Identity

The compound referred to as "3-Ethoxythiophenol" is systematically named 3-ethoxybenzenethiol according to IUPAC nomenclature. This name clearly defines the arrangement of the functional groups on the benzene ring: an ethoxy group (-OCH₂CH₃) and a thiol group (-SH) at positions 1 and 3, respectively.

Synonyms:

-

This compound

-

m-Ethoxybenzenethiol

-

m-Ethoxyphenyl mercaptan

A Note on Data Analogy: Direct experimental data for 3-ethoxybenzenethiol is not widely available in the public domain. Therefore, for quantitative properties such as boiling point, density, and refractive index, data for the closely related compound, 3-methoxybenzenethiol (CAS No: 15570-12-4), is provided as a reasonable estimate. It is imperative for researchers to experimentally verify these properties for 3-ethoxybenzenethiol.

Table 1: Physicochemical Properties of 3-Methoxybenzenethiol (Analog)

| Property | Value |

| Molecular Formula | C₈H₁₀OS (for 3-ethoxybenzenethiol) |

| Molecular Weight | 154.23 g/mol (for 3-ethoxybenzenethiol) |

| Appearance (Predicted) | Clear, colorless to light yellow liquid with a strong, unpleasant odor. |

| Boiling Point (Analog) | 223-226 °C (lit.) |

| Density (Analog) | 1.13 g/mL at 25 °C (lit.) |

| Refractive Index (Analog) | n20/D 1.587 (lit.) |

| pKa (Analog, Predicted) | 6.36 ± 0.10 |

| Solubility (Analog) | Insoluble in water; soluble in methanol, benzene, hexane, toluene, and dichloromethane. |

Synthesis of 3-Ethoxybenzenethiol

A plausible and efficient synthetic route to 3-ethoxybenzenethiol involves a multi-step process starting from resorcinol. This pathway includes the synthesis of the precursor 3-ethoxyphenol, followed by its conversion to the target thiol via the Newman-Kwart rearrangement.

Overall Synthetic Pathway

Caption: Proposed synthetic route to 3-Ethoxybenzenethiol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Ethoxyphenol (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing aryl ethyl ethers from phenols.[1]

-

Reagents: Resorcinol, sodium hydroxide (or potassium carbonate), diethyl sulfate (or ethyl iodide), and a suitable solvent (e.g., ethanol, acetone).

-

Procedure:

-

Dissolve resorcinol in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add a stoichiometric equivalent of base (e.g., sodium hydroxide) to deprotonate one of the hydroxyl groups, forming the sodium resorcinolate.

-

Slowly add one equivalent of the ethylating agent (e.g., diethyl sulfate) to the reaction mixture.

-

Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture, neutralize with a dilute acid, and extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 3-ethoxyphenol.

-

Step 2 & 3: Synthesis of 3-Ethoxybenzenethiol via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.[2][3] It involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol.[4]

-

Reagents: 3-Ethoxyphenol, sodium hydride (or another strong base), N,N-dimethylthiocarbamoyl chloride, a high-boiling solvent (e.g., diphenyl ether), and potassium hydroxide for hydrolysis.

-

Procedure:

-

Thiocarbamoylation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-ethoxyphenol in a suitable anhydrous solvent (e.g., THF).

-

Carefully add one equivalent of sodium hydride to form the sodium phenoxide.

-

Slowly add a solution of N,N-dimethylthiocarbamoyl chloride in the same solvent.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the O-(3-ethoxyphenyl) dimethylthiocarbamate with an organic solvent.

-

Purify the intermediate by recrystallization or column chromatography.

-

-

Newman-Kwart Rearrangement:

-

Place the purified O-(3-ethoxyphenyl) dimethylthiocarbamate in a flask with a high-boiling solvent like diphenyl ether.

-

Heat the mixture to a high temperature (typically 200-300 °C) to induce the rearrangement.[5] The reaction progress can be monitored by TLC or GC-MS.

-

Once the rearrangement is complete, cool the mixture.

-

-

Hydrolysis:

-

Add a solution of potassium hydroxide in a suitable solvent (e.g., ethanol/water mixture) to the cooled reaction mixture containing the S-(3-ethoxyphenyl) dimethylthiocarbamate.

-

Reflux the mixture to hydrolyze the thiocarbamate.

-

After cooling, acidify the mixture with a strong acid (e.g., HCl) to protonate the thiophenolate.

-

Extract the 3-ethoxybenzenethiol with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the final product by vacuum distillation.

-

-

Caption: The core mechanism of the Newman-Kwart Rearrangement.

Applications in Drug Discovery and Medicinal Chemistry

Thiophenol and its derivatives are important structural motifs in medicinal chemistry due to their diverse biological activities.[6][7] The introduction of an alkoxy group, such as ethoxy, at the meta-position can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

-

Building Block for Bioactive Molecules: 3-Ethoxybenzenethiol can serve as a versatile intermediate in the synthesis of more complex molecules. The thiol group is a nucleophile and can participate in various coupling reactions, such as S-arylation, to introduce the 3-ethoxyphenylthio moiety into a target structure.

-

Modulation of Lipophilicity and Electronic Properties: The ethoxy group increases the lipophilicity of the molecule compared to a simple hydroxyl or methoxy group, which can influence its ability to cross cell membranes. The position of the ethoxy group also affects the electronic properties of the aromatic ring, which can be crucial for receptor binding.

-

Potential Pharmacological Activities: Thiophene and its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[8][9] While specific studies on 3-ethoxybenzenethiol are limited, its structural features suggest it could be a valuable scaffold in the development of novel therapeutics in these areas. For instance, phenoxy derivatives have been explored as selective COX-2 inhibitors for anti-inflammatory drug discovery.[10][11]

Safety and Handling

Note: The following safety information is based on data for 3-methoxybenzenethiol and should be considered as a guideline for handling 3-ethoxybenzenethiol. A substance-specific risk assessment is mandatory before use.

-

Hazards:

-

Harmful if swallowed, in contact with skin, or if inhaled.

-

Causes skin and serious eye irritation.

-

May cause respiratory irritation.

-

Possesses a strong, unpleasant stench.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Avoid breathing vapors or mist.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Conclusion

3-Ethoxybenzenethiol represents a valuable, albeit understudied, chemical entity with potential applications in synthetic and medicinal chemistry. This guide has outlined its systematic nomenclature and provided a plausible and detailed synthetic route for its preparation. By drawing analogies with 3-methoxybenzenethiol, we have also provided insights into its likely physicochemical properties and necessary safety precautions. As the demand for novel molecular scaffolds in drug discovery continues to grow, compounds like 3-ethoxybenzenethiol offer promising opportunities for the development of new therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

- 3. Newman-Kwart Rearrangement [organic-chemistry.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Thiophenol - Wikipedia [en.wikipedia.org]

- 7. cognizancejournal.com [cognizancejournal.com]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Investigations into the Physicochemical Properties and Bioactivity of 3-Ethoxythiophenol: A Computational Guide

Abstract

3-Ethoxythiophenol is a sulfur-containing organic molecule with potential applications in materials science and drug discovery. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is crucial for the rational design of novel functional materials and therapeutic agents. This technical guide provides an in-depth overview of the theoretical studies on this compound, employing quantum chemical calculations to elucidate its fundamental physicochemical characteristics. We will explore its optimized geometry, vibrational signatures, electronic behavior, and potential as a bioactive compound through molecular docking simulations. The methodologies and findings presented herein offer a robust computational framework for researchers, scientists, and drug development professionals engaged in the study and application of thiophenol derivatives.

Introduction

Thiophenol and its derivatives are a versatile class of organic compounds characterized by a sulfhydryl group (-SH) attached to a benzene ring. These molecules are of significant interest due to their diverse applications, ranging from building blocks in organic synthesis to key components in the development of pharmaceuticals and advanced materials.[1][2] The introduction of an ethoxy group (-OCH2CH3) at the meta-position of the thiophenol scaffold, yielding this compound, can significantly modulate its electronic and steric properties, thereby influencing its reactivity and potential biological activity.